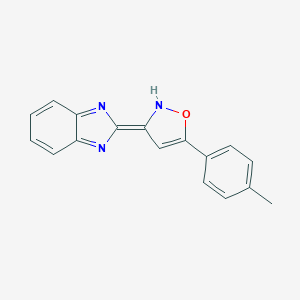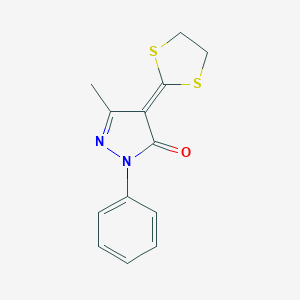![molecular formula C16H24N2O2 B246530 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as DMPB, is a compound that has been widely studied for its potential use in scientific research. This compound is a benzamide derivative that has shown promise in various applications, including as a potential treatment for certain medical conditions. In
作用机制
The mechanism of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Binding of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide to the sigma-1 receptor has been shown to modulate various ion channels, including voltage-gated calcium channels, leading to changes in intracellular calcium levels. This, in turn, can affect various physiological processes such as neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, regulation of neurotransmitter release, and neuroprotection. It has also been shown to have potential anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes associated with this receptor. However, one limitation is its potential toxicity at high concentrations, which can affect the validity of experimental results.
未来方向
Future research on 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide could focus on its potential use in the treatment of various medical conditions, including neurodegenerative diseases and pain management. Additionally, further studies could explore the potential of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide as a diagnostic tool in imaging studies. Finally, research could focus on the development of safer and more effective analogs of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide for use in scientific research.
合成方法
The synthesis of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 3,5-dimethylbenzoic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified through recrystallization to obtain the final compound.
科学研究应用
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cell survival, and regulation of ion channels. 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has also been studied for its potential use as a diagnostic tool in imaging studies, as it has been shown to bind to the sigma-1 receptor in the brain.
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-13-10-14(2)12-15(11-13)16(19)17-4-3-5-18-6-8-20-9-7-18/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI 键 |
DWOINDUZVXQESW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
溶解度 |
41.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)


![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)

![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)